Allatotropin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allatotropin is a neuropeptide originally isolated from the nervous system of the lepidopteran Manduca sexta. It is known for its ability to stimulate the secretion of juvenile hormone by the corpora allata. This compound plays multiple neural, endocrine, and myoactive roles in insects and other organisms .

准备方法

Allatotropin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

化学反应分析

Allatotropin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reverse oxidation and restore the peptide’s original state.

Substitution: This reaction can introduce new functional groups into the peptide, altering its properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Allatotropin has a wide range of scientific research applications:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: It plays a role in understanding insect physiology, particularly in relation to juvenile hormone regulation and feeding behavior

Medicine: Research on this compound and its analogs can provide insights into neuropeptide functions and potential therapeutic applications.

Industry: This compound can be used in the development of insect control strategies by targeting juvenile hormone pathways

作用机制

Allatotropin exerts its effects by binding to specific receptors on target cells. This binding activates signaling pathways that lead to the synthesis and release of juvenile hormone. The molecular targets of this compound include G-protein coupled receptors (GPCRs) that are related to mammalian orexin receptors . These pathways involve the regulation of intracellular calcium ions and cyclic AMP (cAMP) levels .

相似化合物的比较

Allatotropin is unique among neuropeptides due to its specific role in stimulating juvenile hormone synthesis. Similar compounds include:

Allatostatin: Inhibits juvenile hormone synthesis.

Orexin: A mammalian neuropeptide with similar receptor types but different functions.

This compound-related peptides: Found in other phyla such as Mollusca and Annelida, with varying functions .

This compound’s uniqueness lies in its specific role in juvenile hormone regulation and its presence across various insect species.

生物活性

Allatotropin (AT) is a neuropeptide predominantly found in insects, playing a crucial role in various physiological processes. This article delves into the biological activities of this compound, emphasizing its multifaceted roles in regulating juvenile hormone (JH) biosynthesis, cardiac functions, immune responses, and more.

Overview of this compound

This compound was first identified in the brain of the moth Manduca sexta in 1989, where it was characterized as a neuropeptide that stimulates the synthesis of juvenile hormones in the corpora allata (CA) of insects. Over the years, research has revealed its pleiotropic effects across various insect species, including mosquitoes and lepidopterans.

Key Biological Functions

- Regulation of Juvenile Hormone Biosynthesis

- Cardiac Regulation

- Immune Response Modulation

- Effects on Digestive Functions

- Circadian Rhythm Regulation

Case Studies

-

Study on Aedes aegypti :

A study by Hernández-Martínez et al. (2017) demonstrated that this compound significantly increases phenoloxidase activity in hemolymph and stimulates the expression of antimicrobial peptides after treatment with AT. This indicates a direct link between this compound and immune function modulation . -

Investigation in Rhodnius prolixus :

Research revealed that this compound is synthesized not only in the brain but also within the ovaries of Rhodnius prolixus, suggesting a paracrine regulatory mechanism during reproduction. The expression levels of AT correlate with changes in JH titers, highlighting its dual role in reproductive and metabolic processes .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

120928-88-3 |

|---|---|

分子式 |

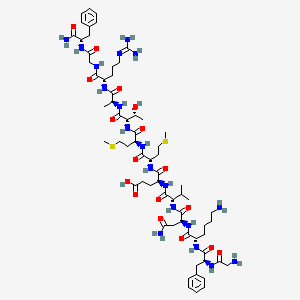

C65H103N19O17S2 |

分子量 |

1486.8 g/mol |

IUPAC 名称 |

4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |

InChI 键 |

VOQFXDFZGBDKIR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

规范 SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。